
(2E)-N-(4-oxo-2-phenylchromen-6-yl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(4-oxo-2-phenylchromen-6-yl)-3-phenylprop-2-enamide” is a type of 2H/4H-chromene , which is an important class of heterocyclic compounds with versatile biological profiles, a simple structure, and mild adverse effects . The name chromene is applied to both the 2H- and 4H-form of the molecule .
Synthesis Analysis
Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs . For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine under mild reaction conditions .Molecular Structure Analysis
The molecular structure of 2H/4H-chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . 4H-chromen-4-one and 2H-chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Scientific Research Applications
Synthesis Techniques
Enamides, including compounds structurally related to "(2E)-N-(4-oxo-2-phenylchromen-6-yl)-3-phenylprop-2-enamide," have been utilized in various synthesis methodologies. The synthesis of functionalized oxazoles from enamides through phenyliodine diacetate-mediated intramolecular oxidative cyclization has been reported, highlighting the broad substrate scope and the advantageous heavy-metal-free characteristic of the process (Zheng et al., 2012). Additionally, the formation of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides has been demonstrated, showcasing a method for introducing various functional groups into the thiazole products (Kumar et al., 2013).
Molecular Structure Studies
Investigations into the molecular structure and vibrational spectroscopic properties of enamides and their derivatives have provided insights into their chemical activity and stability. For instance, the vibrational spectroscopic and molecular docking study of a chloro-oxo-dihydroquinolinyl phenylpropenamide derivative revealed insights into its nonlinear optical behavior and potential inhibitory activity against Mycobacterium tuberculosis, highlighting the compound's chemical activity and potential therapeutic applications (Ulahannan et al., 2015).
Biological Activities
The anti-inflammatory potential of N-arylcinnamamide derivatives has been extensively studied. A series of ring-substituted N-arylcinnamanilides demonstrated significant attenuation of lipopolysaccharide-induced NF-κB activation, indicating their potential as anti-inflammatory agents. Some derivatives showed inhibition effects comparable to the reference drug prednisone, suggesting their therapeutic relevance (Hošek et al., 2019). Moreover, novel sets of cinnamanilides have been synthesized and characterized for their antimicrobial activities against Staphylococcus aureus and Mycobacterium tuberculosis, as well as for their anti-inflammatory potential, highlighting the diverse biological activities of these compounds (Kos et al., 2020).
Future Directions
properties
IUPAC Name |
(E)-N-(4-oxo-2-phenylchromen-6-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c26-21-16-23(18-9-5-2-6-10-18)28-22-13-12-19(15-20(21)22)25-24(27)14-11-17-7-3-1-4-8-17/h1-16H,(H,25,27)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJSNOMUAQEHB-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2596892.png)

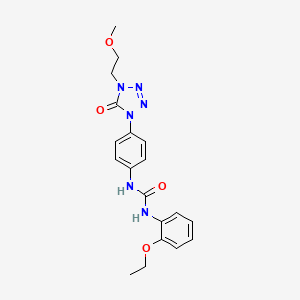
![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)
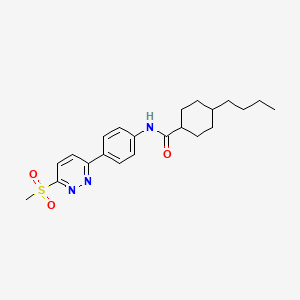
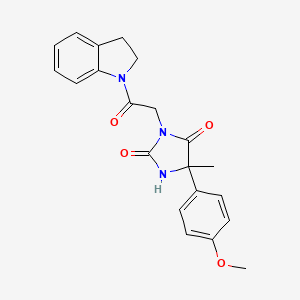
![4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2596903.png)
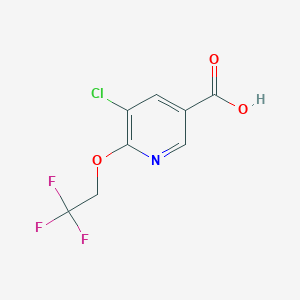
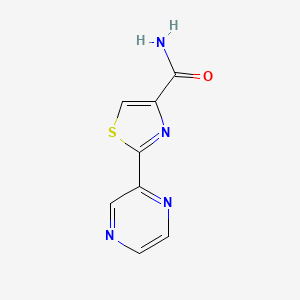
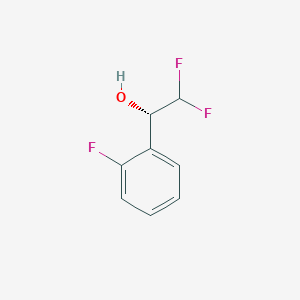
![Ethyl 6-benzyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2596909.png)
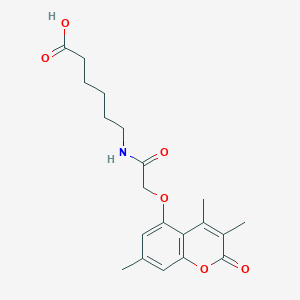
![N-[1-(5-bromo-2-chlorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2596913.png)
